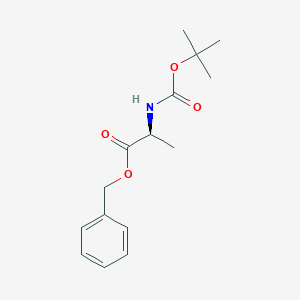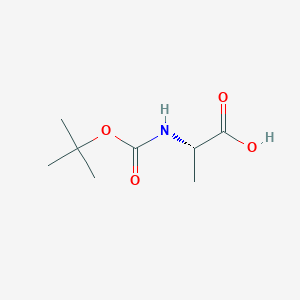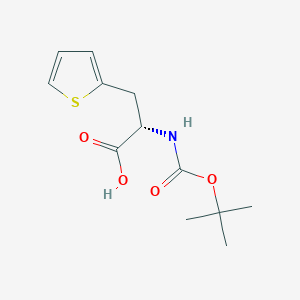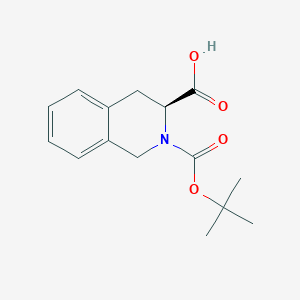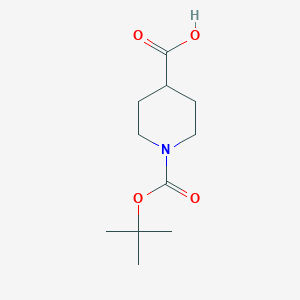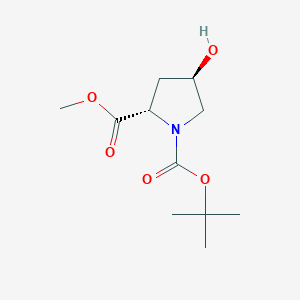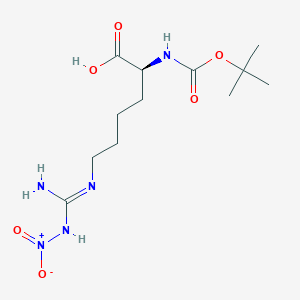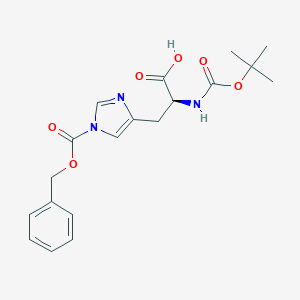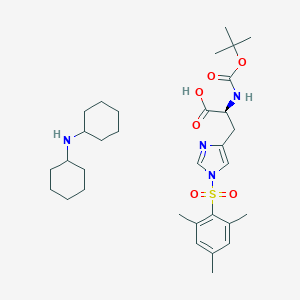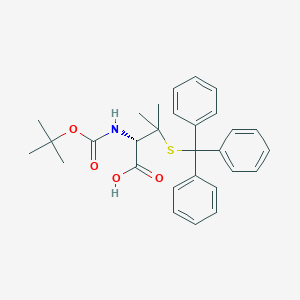
Boc-S-trityl-D-penicillamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-S-trityl-D-penicillamine is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning .
Physical And Chemical Properties Analysis
Boc-S-trityl-D-penicillamine has a molecular weight of 491.65 . It has a melting point of 124-128°C . The compound should be stored at 0-8°C .Applications De Recherche Scientifique
“Boc-S-trityl-D-penicillamine” is a chemical compound with the CAS Number: 135592-14-2 . It has a molecular weight of 491.65 and a melting point of 124-128 C .
One potential application of trityl radicals, which includes compounds like “Boc-S-trityl-D-penicillamine”, is in the field of electron spin resonance (ESR) . Trityl radicals have been used as spin labels and spin trapping reagents . They have shown promise in the development of modern methods and coverage of new applications and research objects .
In the field of molecular biology, materials science, biomedical diagnostics, and analytical chemistry, pulsed dipolar electron spin resonance (PD ESR) has shown high dynamics . This spectroscopic technique is a valuable method for solving structural problems . The progress in this field is mainly due to advances in the synthesis of new stable paramagnetic reagents, such as spin labels and spin probes .
“Boc-S-trityl-D-penicillamine” is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of several conditions, including Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning .
Protection of Functional Groups in Organic Synthesis The triphenylmethyl (trityl; Trt or Tr) moiety, which includes compounds like “Boc-S-trityl-D-penicillamine”, has been used for the protection of various functional groups such as thiols, amines, and alcohols in organic synthesis . Trityl moieties are appropriate protecting groups for chemoselective protection of numerous functional groups .
Use in Peptide and Protein Chemistry
Trityl moieties have been used in the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . Trityl moieties have also been applied in peptide and protein chemistry .
Use as Catalysts and Reagents
Trityl cations have been used as catalysts for C–C bond formation, oxidation and reduction reagent, and as one-electron oxidants for olefin polymerization reactions .
Propriétés
IUPAC Name |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFULWLRDJMLHCD-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628651 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-S-trityl-D-penicillamine | |
CAS RN |
135592-14-2 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[(triphenylmethyl)thio]-D-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135592-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

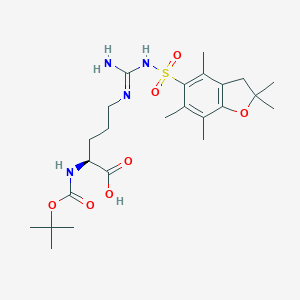
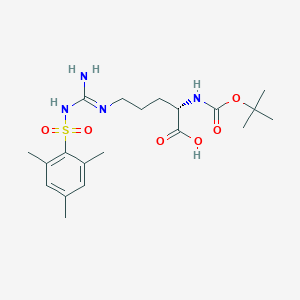
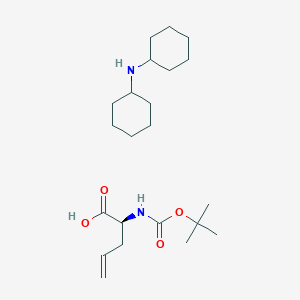
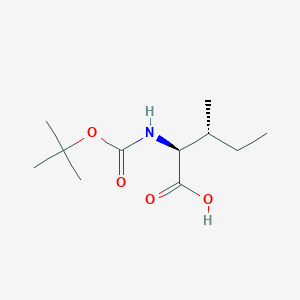
![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate](/img/structure/B558389.png)
